8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Description
This compound is a spirocyclic pyrroloquinoline derivative characterized by a 1,3-dioxolane ring fused to a pyrrolo[3,2,1-ij]quinolin-2-one core. Key structural features include:
- Substituents: The 8'-ethoxy group enhances lipophilicity, while the 4',4',6'-trimethyl groups contribute to steric bulk and conformational rigidity.
- Synthesis: Prepared via condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione precursors with 1,3-dioxolane-forming reagents under acidic conditions, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
6'-ethoxy-9',11',11'-trimethylspiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-5-21-12-8-13-11(2)10-17(3,4)19-15(13)14(9-12)18(16(19)20)22-6-7-23-18/h8-9,11H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCGMZNESKTNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2C)(C)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 273.33 g/mol. The compound features a complex structure that includes a spirocyclic arrangement, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 727661-21-4 |
| MDL Number | MFCD05839430 |
Research indicates that compounds similar to This compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies have shown that related quinoline derivatives exhibit significant binding affinity for dopamine D2 and D3 receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .
Cytotoxicity and Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that derivatives of similar structures possess notable anticancer properties against various human cancer cell lines, including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Anticancer Efficacy : A study focusing on a related quinoline-based analog revealed significant cytotoxicity against pancreatic cancer cells (MIA PaCa-2) with IC50 values in the low nanomolar range. This suggests that structural modifications can enhance potency against specific cancer types .
- Neuropharmacological Effects : Another investigation into compounds with similar structures showed promising results in modulating dopamine receptor activity, which could lead to therapeutic applications in treating neurodegenerative diseases .
Scientific Research Applications
The compound 8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a complex organic molecule with potential applications in various scientific fields. This article provides a detailed overview of its applications, supported by case studies and data tables.
Structure and Composition
The molecular structure of this compound is characterized by a spirocyclic framework that incorporates both dioxolane and pyrroloquinoline moieties. This unique structure contributes to its biological activity and potential therapeutic uses.
Molecular Formula
- C : 18
- H : 22
- N : 2
- O : 3
Pharmaceutical Research
The compound has shown promise in pharmaceutical applications, particularly in the development of novel drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of similar spiro compounds exhibit significant anticancer properties. For instance, studies on related pyrroloquinoline structures have demonstrated their ability to inhibit tumor growth in vitro and in vivo models.
| Compound | Activity | Reference |
|---|---|---|
| Spiro[1,3-dioxolane] derivatives | Anticancer | |
| Pyrroloquinoline analogs | Cytotoxicity against cancer cells |
Neuropharmacology
The compound's structural features suggest potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death, suggesting that the compound may possess similar protective qualities.
| Study Focus | Outcome | Reference |
|---|---|---|
| Neuroprotection in oxidative stress models | Reduced apoptosis in neuronal cells |
Material Science
Beyond biological applications, the compound may also find utility in material science as a precursor for synthesizing advanced materials due to its unique chemical properties.
Case Study: Polymer Synthesis
Research has explored the use of spiro compounds in creating polymeric materials with enhanced mechanical properties. The incorporation of such compounds into polymer matrices has resulted in materials with improved thermal stability and strength.
| Application | Material Type | Benefit |
|---|---|---|
| Polymer composites | Thermoplastic elastomers | Enhanced mechanical properties |
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Group
The ethoxy substituent at the 8' position may undergo hydrolysis under acidic or basic conditions to form a phenolic hydroxyl group. While resistance to hydrolysis is common for aryl ethers, catalytic conditions (e.g., HBr in acetic acid) could facilitate cleavage.
Mechanism :
-
Acidic conditions : Protonation of the oxygen, followed by nucleophilic attack by water.
-
Basic conditions : Deprotonation of the oxygen to form an oxyanion, enhancing nucleophilic substitution.
Reduction of the Ketone Group
The 2'-one (ketone) can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is typical for cyclic ketones and preserves the spirocyclic framework .
Mechanism :
-
NaBH₄/LiAlH₄ : Nucleophilic addition to the carbonyl carbon, followed by protonation to yield the alcohol.
Ring-Opening of the Dioxolane Moiety
The 1,3-dioxolane ring (a cyclic acetal) may undergo acid-catalyzed ring-opening to release formaldehyde and form a diol. This reaction is characteristic of acetals under acidic conditions .
Mechanism :
-
Protonation of the acetal oxygen → cleavage of the O–C bond → formation of a carbocation intermediate → hydrolysis to a diol.
Formation of Thiosemicarbazones
The ketone group can react with thiosemicarbazides to form thiosemicarbazone derivatives, as observed in similar pyrroloquinoline derivatives . This reaction involves nucleophilic attack by the thiosemicarbazide on the carbonyl carbon.
Mechanism :
-
Tautomerization of thiosemicarbazide → nucleophilic addition to the ketone → proton transfer → formation of the thiosemicarbazone.
Oxidation of Dihydro Moieties
The 5',6'-dihydro ring may undergo oxidation to restore aromaticity, depending on the electronic environment. This could involve oxidizing agents like KMnO₄ or MnO₂ in acidic conditions.
Analytical Methods
Research Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
8-Ethoxy-4,4,6-Trimethyl-5,6-Dihydro-4H-Pyrrolo[3,2,1-ij]Quinoline-1,2-Dione (CAS 727661-21-4)
- Key Difference: Lacks the spiro-dioxolane ring, resulting in a planar quinolinone core.
- Physicochemical Properties: Property Target Compound CAS 727661-21-4 Molecular Weight ~315.3 g/mol 273.33 g/mol Melting Point Not reported 163–166°C Solubility Lower (spiro) Moderate
- Bioactivity: Non-spiro analogs like this exhibit fungicidal activity but may have reduced metabolic stability due to the absence of the dioxolane ring .
Spiro[Cyclohexane-1,4'-Pyrrolo[3,2,1-ij]Quinolin]-1',2'-Dione Derivatives
- Key Difference : Cyclohexane spiro ring vs. dioxolane.
- Impact : Cyclohexane increases hydrophobicity but reduces polarity compared to the dioxolane-containing target compound. IR spectra show distinct C-O-C stretches (1,130 cm⁻¹ for dioxolane vs. C-H bends for cyclohexane) .
8-Iodo-4,4,6-Trimethyl-Pyrrolo[3,2,1-ij]Quinoline-1,2-Dione
- Key Difference : Iodo substitution at C8 vs. ethoxy.
- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki), whereas the ethoxy group in the target compound limits such modifications but improves passive diffusion .
Functional Analogues
Spiro[Pyrano[3,2-c]Chromene-Pyrrolo[3,2,1-ij]Quinoline] Derivatives
- Key Difference: Pyrano-chromene vs. dioxolane spiro systems.
- Bioactivity: Pyrano-chromene analogs show anticoagulant activity (e.g., Factor XIIa inhibition), while the dioxolane-containing target compound has unexplored bioactivity but predicted CNS permeability due to its logP (~2.8) .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the structure of 8'-ethoxy-4',4',6'-trimethyl derivatives?
- Methodology : Combine 1H/13C NMR to identify substituent positions (e.g., ethoxy, methyl groups) and assess coupling constants for spirocyclic systems. IR spectroscopy confirms functional groups like the dioxolane ring (C-O-C stretches at ~1,100 cm⁻¹) and carbonyl groups (C=O at ~1,700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula. For example, in related spiroquinoline derivatives, HRMS (ESI) m/z values align with calculated masses within ±0.0009 Da .
Q. What synthetic strategies are effective for constructing the spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin] scaffold?
- Methodology : Use multi-component cyclocondensation with ethylenedioxy precursors and quinolinone intermediates under catalytic conditions. For example, cyclocondensation of dihydroquinolinones with α-halocarbonyl compounds in ethanol/N-methylpiperazine yields spirocyclic products with >70% efficiency. Optimize solvent polarity (e.g., ethanol vs. xylenes) to control regioselectivity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in spiro systems) or 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. If ambiguity persists, X-ray crystallography provides definitive structural validation. For example, crystal structures of analogous spiro compounds (e.g., C14H13F2N3O3) resolved conflicting NMR assignments by revealing non-planar conformations .
Q. What derivatization approaches enhance bioactivity while retaining the spirocyclic core?
- Methodology : Introduce electron-withdrawing groups (EWGs) at the 8'-position (e.g., halogens, methoxy) to modulate electronic effects. React 2-oxo intermediates with α-halocarbonyl reagents (e.g., ethyl bromoacetate) to form thiazolidinone or pyrazole hybrids. For instance, coupling with 2-bromoacetophenone derivatives increased antifungal activity in related pyrroloquinolinones .
Q. How can computational methods guide the design of novel analogs with improved pharmacokinetics?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding poses with target enzymes (e.g., Factor Xa). Validate predictions via QSAR models trained on logP, polar surface area, and IC50 data from analogs .
Q. What experimental controls are critical when assessing biological activity in vitro?
- Methodology : Include positive controls (e.g., warfarin for anticoagulant assays) and solvent controls (DMSO ≤0.1% v/v). Use dose-response curves (10 nM–100 µM) to calculate EC50/IC50. Replicate assays ≥3 times to ensure statistical significance (p<0.05 via Student’s t-test). For fungicidal studies, compare to pyroquilon derivatives .
Q. How can reaction mechanisms for spirocycle formation be elucidated?
- Methodology : Conduct kinetic isotope effect (KIE) studies (e.g., deuterated substrates) to identify rate-determining steps. Trap intermediates via low-temperature NMR or HPLC-MS . For example, iron-mediated reduction of nitro precursors in acetic acid confirmed a radical pathway in spiroquinoline synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
